molecular formula C16H13ClN2O3S B2912474 N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895440-89-8

N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2912474
CAS RN: 895440-89-8
M. Wt: 348.8
InChI Key: WMWUBQUWQSSRBS-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide, also known as GW 441756, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of benzamide derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide 441756 acts as a selective agonist of PPARδ, which leads to the activation of various genes involved in lipid metabolism and glucose homeostasis. This results in the reduction of plasma triglycerides and cholesterol levels, as well as improved insulin sensitivity.
Biochemical and Physiological Effects:
This compound 441756 has been shown to have a number of biochemical and physiological effects, including the activation of genes involved in fatty acid oxidation, the inhibition of inflammatory cytokines, and the promotion of mitochondrial biogenesis. These effects have been linked to its potential therapeutic applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide 441756 is its high selectivity for PPARδ, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to maintain stable levels in vivo.

Future Directions

There are several future directions for research on N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide 441756, including the development of more stable analogs that can be used in vivo, the investigation of its potential therapeutic applications in the treatment of various diseases, and the exploration of its effects on other physiological processes beyond lipid metabolism and glucose homeostasis. Additionally, further research is needed to fully understand the mechanisms underlying its effects on gene expression and cellular metabolism.

Synthesis Methods

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide 441756 involves the reaction between 6-chlorobenzo[d]thiazole-2-amine and 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform and the product is purified by column chromatography.

Scientific Research Applications

N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide 441756 has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have a high affinity for the peroxisome proliferator-activated receptor delta (PPARδ), which is involved in the regulation of lipid metabolism and glucose homeostasis.

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-12-5-3-4-10(14(12)22-2)15(20)19-16-18-11-7-6-9(17)8-13(11)23-16/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWUBQUWQSSRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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